Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-
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Overview
Description
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzene ring attached to an anilide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the bromine atoms can produce a fully hydrogenated benzamide derivative .
Scientific Research Applications
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-fluorophenyl)-3-bromo-: Similar structure but with fewer bromine atoms.
Benzamide, 3,5-dichloro-4-fluoro-N-[(4-fluorophenyl)methyl]-: Contains chlorine instead of bromine atoms.
Benzamide, 3,5-dibromo-N-[(2,4-difluorophenyl)methyl]-4-methyl-: Additional methyl group and different fluorine substitution pattern
Uniqueness
The unique combination of bromine and fluorine substitutions in Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
610320-76-8 |
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Molecular Formula |
C14H10Br2FNO2 |
Molecular Weight |
403.04 g/mol |
IUPAC Name |
3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
InChI Key |
SFGXLGISNVVFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)F |
Origin of Product |
United States |
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